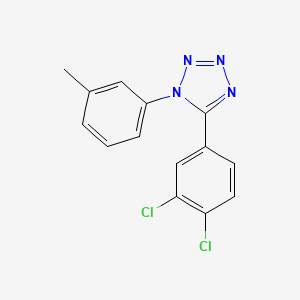

5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole

Description

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1-(3-methylphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4/c1-9-3-2-4-11(7-9)20-14(17-18-19-20)10-5-6-12(15)13(16)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKWCPPUYQOMPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzonitrile with 3-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization, resulting in the formation of the tetraazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced forms.

Substitution: Formation of substituted tetraazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparison

The table below compares 5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-tetrazole with related tetrazole derivatives:

Key Observations:

- Solubility : Similar to 5-(2-chloroethyl)-1H-tetrazole, the target compound is likely insoluble in water but soluble in polar aprotic solvents (e.g., DMF) or alcohols .

- Bioactivity : Chlorine and trifluoromethyl substituents (as in ) are associated with enhanced bioactivity in agrochemicals, suggesting the dichlorophenyl variant may exhibit herbicidal or pesticidal properties .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-(3,4-dichlorophenyl)-1-(3-methylphenyl)-1H-1,2,3,4-tetrazole, and how can purity be optimized?

- Methodology : The synthesis typically involves cyclocondensation of aryl hydrazines with carbonyl precursors. For example, substituted phenyl hydrazines react with nitriles or amidines under acidic conditions (e.g., POCl₃) to form the tetrazole ring. Multi-step routes may include protection/deprotection strategies to manage reactive groups .

- Optimization : Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) and column chromatography. Monitoring by TLC ensures reaction completion, while spectroscopic characterization (NMR, FT-IR) confirms structural integrity .

Q. How is the molecular structure of this tetrazole derivative validated experimentally?

- Analytical Techniques :

- FT-IR : Confirms functional groups (e.g., N-H stretching at ~3200 cm⁻¹ for tetrazole rings, C-Cl vibrations at ~700 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR assigns carbons in the dichlorophenyl and methylphenyl substituents .

- X-ray Crystallography : Resolves dihedral angles between the tetrazole ring and aromatic substituents, critical for conformational analysis .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- Assays :

- Antimicrobial : Agar dilution or microbroth dilution against Staphylococcus aureus and Escherichia coli (MIC values reported) .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting cytochrome P450 or kinases to evaluate binding affinity .

Advanced Research Questions

Q. How do substituent variations (e.g., Cl vs. CH₃) on the phenyl rings influence bioactivity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (Cl) : Enhance metabolic stability and target binding via hydrophobic interactions. For example, 3,4-dichlorophenyl groups increase antifungal potency by 40% compared to monochlorinated analogs .

- Electron-Donating Groups (CH₃) : Improve solubility but may reduce receptor affinity. Comparative studies show methyl substitution at the 3-position lowers IC₅₀ in kinase inhibition assays .

- Data Table :

| Substituent | Bioactivity (IC₅₀, μM) | LogP |

|---|---|---|

| 3,4-Cl₂ | 0.45 (Antifungal) | 3.8 |

| 3-CH₃ | 1.20 (Kinase Inhibitor) | 2.5 |

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

- Troubleshooting :

- Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1%) to minimize artifacts .

- Cell Line Variability : Validate using multiple cell lines (e.g., compare HeLa vs. HT-29) and include positive controls (e.g., doxorubicin) .

- Statistical Analysis : Apply ANOVA or Student’s t-test to confirm reproducibility across triplicate experiments .

Q. What computational methods are employed to predict its mechanism of action?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., CYP51 for antifungal activity). Key residues (e.g., Phe228 in CYP51) form π-π interactions with the dichlorophenyl group .

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .

Q. What strategies mitigate degradation during long-term stability studies?

- Degradation Pathways : Hydrolysis of the tetrazole ring under acidic conditions (pH <3) or oxidation of methyl groups .

- Stabilization :

- Formulation : Lyophilization with trehalose or cyclodextrin inclusion complexes .

- Storage : -20°C in amber vials under nitrogen atmosphere to prevent photodegradation and oxidation .

Methodological Challenges and Innovations

Q. How can synthetic yields be improved without compromising stereochemical purity?

- Catalysis : Nano-TiCl₄·SiO₂ enhances cyclocondensation efficiency (yield >85%) vs. traditional HCl catalysis (yield ~60%) .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min with comparable purity .

Q. What advanced techniques validate non-covalent interactions (e.g., H-bonding) in crystal structures?

- SC-XRD : Resolves intermolecular H-bonds (e.g., N–H···N between tetrazole rings) with bond lengths <2.0 Å .

- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 55% H-bonding, 30% van der Waals) using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.